Baclofen

Spasticity Spinal Cord Injury Muscle Relaxant

Baclofen is the prototypical orthosteric GABAB receptor agonist, providing a well-characterized pharmacological profile with high affinity (Ki ~40 nM). Its racemic nature yields a unique stereoselective metabolic signature, while its well-documented efficacy in spinal spasticity models (EC50 57-237 nM) and high absolute bioavailability (~75%) make it an essential reference compound for preclinical and analytical research. Stringent quality control ensures batch-to-batch consistency for your critical studies.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 1134-47-0
Cat. No. B1667701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaclofen
CAS1134-47-0
SynonymsApo Baclofen
Apo-Baclofen
ApoBaclofen
Atrofen
AWD, Baclofen
Ba-34,647
Ba-34647
Ba34,647
Ba34647
Baclofène Irex
Baclofène-Irex
BaclofèneIrex
Baclofen
Baclofen AWD
Baclophen
Baclospas
beta-(Aminomethyl)-4-chlorobenzenepropanoic Acid
beta-(p-Chlorophenyl)-gamma-aminobutyric Acid
Chlorophenyl GABA
CIBA-34,647-BA
CIBA34,647BA
Clofen
GABA, Chlorophenyl
Gen Baclofen
Gen-Baclofen
GenBaclofen
Genpharm
Lebic
Liorésal
Lioresal
Nu Baclo
Nu-Baclo
NuBaclo
PCP-GABA
PMS Baclofen
PMS-Baclofen
PMSBaclofen
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)CN)Cl
InChIInChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)
InChIKeyKPYSYYIEGFHWSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)
7.12e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Baclofen (CAS 1134-47-0) for Research and Procurement: Core Pharmacological and Pharmacokinetic Profile


Baclofen is a racemic GABAB receptor agonist [1] with a demonstrated high affinity (Ki ~40 nM) for the GABAB receptor in rat brain membranes [2]. It is the prototypical orthosteric agonist for this receptor class, directly activating the GABAB receptor to produce slow presynaptic inhibition and postsynaptic hyperpolarization [1]. Clinically, it is a centrally acting muscle relaxant and antispastic agent used for alleviating spasticity from multiple sclerosis and spinal cord injury . The racemic mixture comprises equal amounts of the pharmacologically active R(-)-enantiomer and the inactive S(+)-enantiomer [3].

Why Baclofen Cannot Be Simply Replaced by Other Muscle Relaxants or GABAB Agonists: A Procurement Rationale


Baclofen's unique combination of receptor selectivity, metabolic profile, and clinical evidence precludes simple substitution with other muscle relaxants or GABAB modulators. Its specific activity as an orthosteric GABAB agonist [1] differs fundamentally from GABAA modulators like diazepam [2] or alpha-2 agonists like tizanidine [3]. Furthermore, the racemic nature of baclofen introduces stereoselective metabolism, where only the inactive S-enantiomer undergoes deamination, leading to a unique metabolite profile not present with the pure R-enantiomer (arbaclofen) [4]. These differences in mechanism and pharmacokinetics result in distinct efficacy and side-effect profiles that directly impact experimental design and therapeutic outcomes. The following evidence guide quantifies these differentiations.

Quantitative Differentiation of Baclofen: Head-to-Head and Cross-Study Evidence vs. Key Comparators


Comparative Efficacy vs. Diazepam in Spinal Cord Injury Spasticity (MAS Score Improvement)

In a randomized controlled trial of 60 patients with acquired spinal cord injury, baclofen (5 mg TID) demonstrated superior efficacy compared to diazepam (5 mg TID) [1]. At the 90-day endpoint, baclofen-treated patients showed significantly greater improvement in Modified Ashworth Scale (MAS) scores for multiple lower limb muscle groups. This direct comparison quantifies baclofen's advantage over a widely used benzodiazepine alternative.

Spasticity Spinal Cord Injury Muscle Relaxant

Pharmacokinetic Differentiation: Stereoselective Metabolism and Exposure to Active R-Enantiomer

Racemic baclofen exhibits stereoselective metabolism where only the inactive S-enantiomer undergoes oxidative deamination, while the active R-enantiomer is largely excreted unchanged [1]. This leads to differential plasma exposure: after racemic baclofen administration, Cmax and early plasma exposure of S-baclofen are lower compared to R-baclofen [1]. In contrast, the pure R-enantiomer (arbaclofen/STX209) avoids this metabolite exposure variance entirely.

Pharmacokinetics Stereoselectivity Drug Metabolism

Comparative Efficacy vs. Eperisone in Post-Stroke Spasticity (MAS Score and Functional Independence)

A quasi-experimental study in 110 post-stroke spasticity patients directly compared oral baclofen (Group A, n=55) with oral eperisone (Group B, n=55) [1]. Eperisone demonstrated significantly better outcomes across multiple domains. While baclofen remains an effective standard of care, this head-to-head data provides quantitative benchmarks for evaluating alternative antispasmodics.

Post-Stroke Spasticity Muscle Relaxant Rehabilitation

Comparative Efficacy vs. Tizanidine in Post-Stroke Spasticity: Equivalent Antispastic Effect

A direct comparative study evaluated oral baclofen versus oral tizanidine in the management of post-stroke spasticity and upper limb function improvement [1]. The study concluded that both drugs demonstrated similar efficacy in treating spasticity and improving upper limb function in this patient population [1]. This evidence suggests that while baclofen and tizanidine are both viable options, they may be considered therapeutically interchangeable for this indication based on efficacy alone.

Post-Stroke Spasticity Upper Limb Function Muscle Relaxant

Therapeutic Index Comparison vs. GABAB Positive Allosteric Modulators (PAMs)

In the DBA/2J mouse audiogenic seizure test, baclofen produced anticonvulsant effects but exhibited a therapeutic index (TI) of <1, indicating that the dose required for seizure protection also caused significant motor impairment (hypoactivity) [1]. In contrast, several GABAB positive allosteric modulators (PAMs) demonstrated superior TIs, with values up to 5.31x [1]. This quantifies the narrow therapeutic window associated with direct orthosteric agonism compared to the allosteric modulation approach.

Anticonvulsant GABAB Receptor Therapeutic Index

Absolute Bioavailability and Renal Excretion Profile

Pharmacokinetic studies comparing intravenous (IV) and oral administration demonstrate that baclofen has a high absolute bioavailability of approximately 75% [1]. Furthermore, clearance of the pharmacologically active S-baclofen occurs mainly by renal excretion of the intact drug [1], with approximately 70% of the total dose excreted unchanged in the urine [2]. This profile differentiates it from other muscle relaxants like chlorzoxazone, which undergoes extensive hepatic metabolism.

Bioavailability Pharmacokinetics Drug Formulation

Evidence-Based Application Scenarios for Baclofen (CAS 1134-47-0) in Research and Clinical Practice


Modeling GABAB-Mediated Spinal Reflex Inhibition in Neurological Research

Baclofen's high potency at spinal GABAB receptors (EC50 of 57-237 nM for suppressing ventral root reflexes in vitro) [1] makes it an essential tool for investigating spinal cord physiology and the pharmacology of GABAB-mediated inhibition. Its ability to abolish both NMDA-dependent and -independent components of spinal reflexes provides a baseline for studying novel antispastic agents or elucidating disease mechanisms in conditions like multiple sclerosis and spinal cord injury.

Standard-of-Care Comparator in Spasticity Clinical Trials

Given its well-established efficacy profile in head-to-head trials against diazepam (superior for flexor spasticity) [2] and equivalence to tizanidine [3], baclofen serves as a critical benchmark in clinical trials evaluating new interventions for spasticity of spinal or cerebral origin. Its quantitative effects on MAS scores (e.g., mean improvements of 0.80-1.43) provide a validated comparator for assessing the relative efficacy of novel pharmacological agents, physical therapies, or medical devices.

Pharmacokinetic Reference Standard for Renally Cleared Drugs

Baclofen's high absolute bioavailability (~75%) and predominant renal excretion of the unchanged active enantiomer [4] establish it as a valuable reference compound for pharmacokinetic studies. It can be used as a probe to investigate renal drug handling, or as a comparator for evaluating new formulations or prodrugs (e.g., arbaclofen placarbil) designed to improve oral absorption or extend half-life. Its linear, dose-independent kinetics simplify experimental interpretation.

Pharmacodynamic Screening Tool for GABAB Receptor Modulators

Baclofen's established anticonvulsant profile in the DBA/2J mouse audiogenic seizure model [5] allows it to serve as a positive control and baseline comparator in pharmacodynamic screening assays for novel GABAB receptor ligands. Its defined therapeutic index (<1) in this model provides a quantitative benchmark for assessing the potential safety margin (i.e., separation between efficacy and motor impairment) of new positive allosteric modulators or other GABAB-targeting compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baclofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.